molecular formula C17H17N5O2 B2663808 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide CAS No. 920462-87-9

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

Cat. No. B2663808
CAS RN: 920462-87-9
M. Wt: 323.356
InChI Key: VWIIGTRCKXNBFU-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as PTIO, and it has been studied extensively for its ability to act as a nitric oxide scavenger. Nitric oxide is a molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The ability of PTIO to scavenge nitric oxide has led to its use in various research applications.

Scientific Research Applications

Synthesis and Biological Evaluation of Tetrazole Derivatives

  • Anticancer Activity of Tetrazole Derivatives : A study on 5-methyl-4-phenylthiazole derivatives, including those with a tetrazole moiety, demonstrated selectivity against lung adenocarcinoma cells, with one compound showing significant apoptosis induction compared to cisplatin (Evren et al., 2019).

  • Electrochemical Behaviors of Tetrazole Derivatives : Research on tetrazole derivatives as levelers for copper electroplating revealed their influence on deposition potential and adsorption behavior, indicating their potential in enhancing microvia filling processes in electronic manufacturing (Lei et al., 2015).

  • Coordination Complexes and Antioxidant Activity : Tetrazole-acetamide derivatives were synthesized and evaluated for their antioxidant activity, showing significant free radical scavenging capabilities, which may have implications in pharmacological applications (Chkirate et al., 2019).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[(1-phenyltetrazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-6-5-9-15(10-13)24-12-17(23)18-11-16-19-20-21-22(16)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIIGTRCKXNBFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(m-tolyloxy)acetamide

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